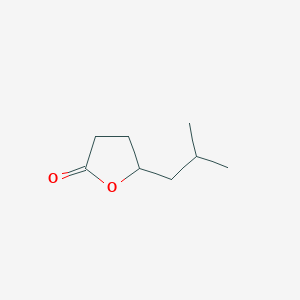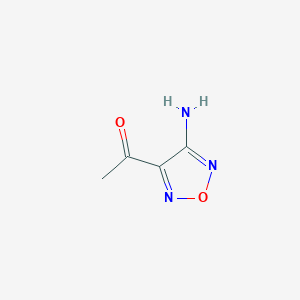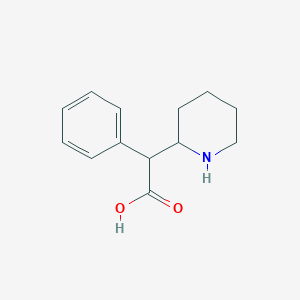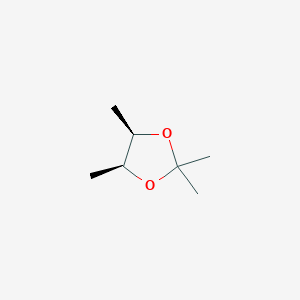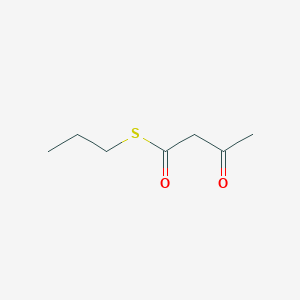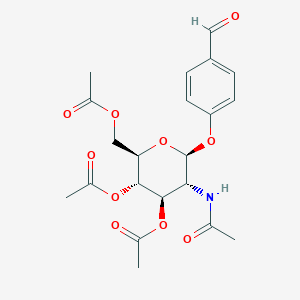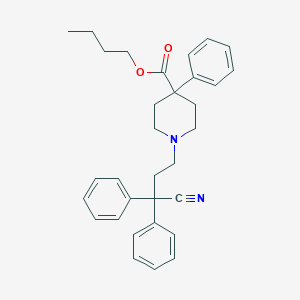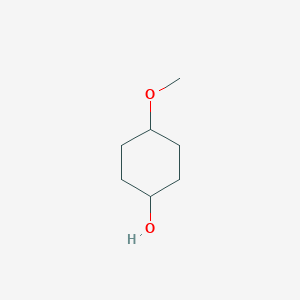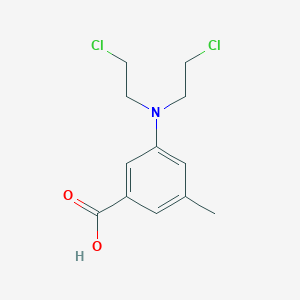
m-Toluic acid, 5-bis(2-chloroethyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Toluic acid, 5-bis(2-chloroethyl)amino- is a chemical compound that belongs to the class of alkylating agents. It has been widely used in scientific research for its ability to modify and crosslink DNA, which can lead to cell death.
Mécanisme D'action
M-Toluic acid, 5-bis(2-chloroethyl)amino- works by modifying and crosslinking DNA, which can lead to cell death. It does this by reacting with the nitrogen atoms in the DNA bases, causing them to become crosslinked. This can prevent DNA replication and transcription, leading to cell death.
Effets Biochimiques Et Physiologiques
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been shown to have a range of biochemical and physiological effects. It can cause DNA damage and cell death, leading to anti-tumor effects. However, it can also cause toxicity in healthy cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using m-Toluic acid, 5-bis(2-chloroethyl)amino- in lab experiments is its ability to selectively target and kill cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, its toxicity to healthy cells can be a limitation, as it can lead to unwanted side effects.
Orientations Futures
There are several future directions for the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in scientific research. One direction is the development of new cancer therapies that use this compound to selectively target and kill cancer cells. Another direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the use of m-Toluic acid, 5-bis(2-chloroethyl)amino- in combination with other drugs or therapies could also be explored as a way to enhance its anti-tumor effects while minimizing its toxicity to healthy cells.
In conclusion, m-Toluic acid, 5-bis(2-chloroethyl)amino- is a promising compound for scientific research, particularly in the development of new cancer therapies. Its ability to modify and crosslink DNA can lead to cell death, making it an effective anti-tumor agent. However, its toxicity to healthy cells can be a limitation, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
M-Toluic acid, 5-bis(2-chloroethyl)amino- can be synthesized by reacting m-toluic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloroethylamine to form the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
M-Toluic acid, 5-bis(2-chloroethyl)amino- has been widely used in scientific research as an alkylating agent. It has been used to study the effects of DNA crosslinking and modification on cell growth and survival. It has also been used in the development of new cancer therapies, as it can selectively target and kill cancer cells.
Propriétés
Numéro CAS |
17191-65-0 |
|---|---|
Nom du produit |
m-Toluic acid, 5-bis(2-chloroethyl)amino- |
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-6-10(12(16)17)8-11(7-9)15(4-2-13)5-3-14/h6-8H,2-5H2,1H3,(H,16,17) |
Clé InChI |
XUOHIEMVNRNKFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
SMILES canonique |
CC1=CC(=CC(=C1)N(CCCl)CCCl)C(=O)O |
Autres numéros CAS |
17191-65-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



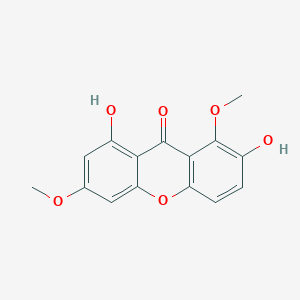
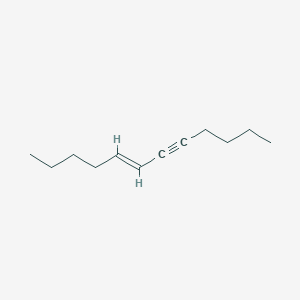
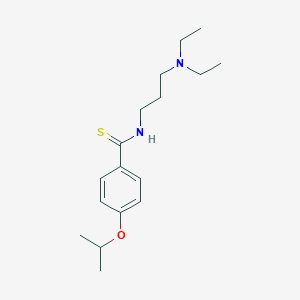
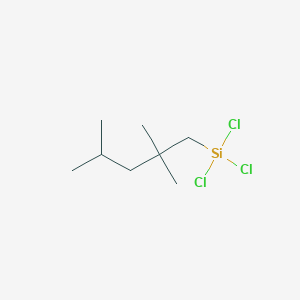
![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)

